molecular formula C12H12N2O2 B1275046 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile CAS No. 351003-19-5

3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile

Cat. No.: B1275046
CAS No.: 351003-19-5
M. Wt: 216.24 g/mol
InChI Key: SZEGFLHUNYLAOJ-UHFFFAOYSA-N
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Description

3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile is a chemical compound with a complex structure that includes a benzoxazine ring

Scientific Research Applications

3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile has several applications in scientific research:

Preparation Methods

The synthesis of 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile involves its interaction with specific molecular targets. The benzoxazine ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact pathways and targets depend on the specific application and context .

Properties

IUPAC Name

3-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-3-4-11-10(7-9)14(6-2-5-13)12(15)8-16-11/h3-4,7H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEGFLHUNYLAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403935
Record name 3-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-19-5
Record name 3-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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